molecular formula C9H9ClN2 B13329718 6'-Chloro-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]

6'-Chloro-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]

Katalognummer: B13329718
Molekulargewicht: 180.63 g/mol
InChI-Schlüssel: XBQARRFOJUYOOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] is a spiro compound that features a unique cyclopropane ring fused to a pyrrolo[2,3-b]pyridine system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] typically involves the formation of the spirocyclopropane ring through cycloaddition reactions. One common method involves the reaction of a suitable pyrrolo[2,3-b]pyridine precursor with a cyclopropane-forming reagent under controlled conditions . For instance, the Corey–Chaykovsky reaction can be employed to generate the spirocyclopropane structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] has several scientific research applications:

Wirkmechanismus

The mechanism by which 6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] is unique due to the presence of the chloro substituent, which can significantly alter its chemical reactivity and biological activity compared to its analogs .

Eigenschaften

Molekularformel

C9H9ClN2

Molekulargewicht

180.63 g/mol

IUPAC-Name

6-chlorospiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclopropane]

InChI

InChI=1S/C9H9ClN2/c10-7-2-1-6-8(12-7)11-5-9(6)3-4-9/h1-2H,3-5H2,(H,11,12)

InChI-Schlüssel

XBQARRFOJUYOOI-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CNC3=C2C=CC(=N3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.